molecular formula C29H50O2 B1198954 Stigmast-5-en-3beta,24-diol CAS No. 71208-86-1

Stigmast-5-en-3beta,24-diol

Cat. No. B1198954
CAS RN: 71208-86-1
M. Wt: 430.7 g/mol
InChI Key: XKNWSLIOITZBGP-BDCPAJACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stigmast-5-en-3beta,24-diol is a natural product found in Ficus pumila with data available.

Scientific Research Applications

NGF-Potentiating Activity

Stigmast-5-en-3beta,24-diol, among other sterols, has been found in Verbena littoralis, showing activity in enhancing nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells. This suggests potential applications in neurological research and therapies (Li, Ishibashi, Satake, Chen, Oshima, & Ohizumi, 2003).

Cytotoxic Activities

Research involving Syzygium siamense identified stigmast-5-en-3beta,24-diol as a component with cytotoxic activities against various cancer cell lines, indicating potential use in cancer research and treatment (Chumkaew, Kato, & Chantrapromma, 2010).

Antidiabetic Potential

A study on Adathoda vasica demonstrated that (3β)-stigmast-5-en-3-ol, a related compound, could promote glucose uptake in a dose-dependent manner under insulin-resistant conditions, highlighting its potential in diabetes research (Sujatha, Anand, Sangeetha, Shilpa, Lakshmi, Balakrishnan, & Lakshmi, 2010).

Immunomodulatory Activities

Compounds including stigmast-5-en-3beta,24-diol from Cinnamomum wilsonii have shown significant immunomodulatory activities, suggesting applications in immunotherapy and autoimmune diseases research (Wei, Shu, Liu, Xiang, Zhang, Xue, Luo, Yao, & Zhang, 2013).

Antimicrobial Properties

Extracts from Ailanthus altissima featuring stigmast-5-en-3beta,24-diol have been evaluated for antimicrobial activity, indicating potential applications in the development of antimicrobial agents (Zhao, Shao, Li, Xu, & Zhang, 2005).

properties

CAS RN

71208-86-1

Product Name

Stigmast-5-en-3beta,24-diol

Molecular Formula

C29H50O2

Molecular Weight

430.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H50O2/c1-7-29(31,19(2)3)17-12-20(4)24-10-11-25-23-9-8-21-18-22(30)13-15-27(21,5)26(23)14-16-28(24,25)6/h8,19-20,22-26,30-31H,7,9-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-,29+/m1/s1

InChI Key

XKNWSLIOITZBGP-BDCPAJACSA-N

Isomeric SMILES

CC[C@](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)(C(C)C)O

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)(C(C)C)O

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)(C(C)C)O

synonyms

stigmast-5-en-3 beta,24-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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